Diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate
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Overview
Description
Diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate typically involves the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid . This reaction is carried out under specific conditions to ensure the formation of the desired product. The presence of substituents at positions five and seven of the pyrazolo[1,5-a]pyrimidine ring can influence the reaction outcome, leading to the formation of various stereoisomers .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include complex hydrides for reduction, oxidizing agents for oxidation, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the pyrazolo[1,5-a]pyrimidine ring can lead to the formation of tetrahydropyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
In medicinal chemistry, it serves as a scaffold for designing biologically active compounds with potential anticancer, antimicrobial, and enzymatic inhibitory activities . In material science, its unique photophysical properties make it a valuable component in the development of advanced materials . Additionally, its versatility in organic synthesis allows for the creation of diverse chemical libraries for drug discovery and development .
Mechanism of Action
The mechanism of action of diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . For instance, its interaction with kinase enzymes can inhibit their activity, resulting in anticancer effects . The precise molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives to highlight its uniqueness. Similar compounds include 5,7-dimethylpyrazolo[1,5-a]pyrimidine and its various substituted derivatives . The presence of diethyl ester groups in this compound enhances its solubility and reactivity, making it a more versatile compound for various applications . Additionally, its unique substitution pattern at positions five and seven contributes to its distinct chemical and biological properties .
Properties
CAS No. |
1245771-63-4 |
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Molecular Formula |
C14H17N3O4 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate |
InChI |
InChI=1S/C14H17N3O4/c1-5-20-13(18)10-7-11-15-8(3)12(14(19)21-6-2)9(4)17(11)16-10/h7H,5-6H2,1-4H3 |
InChI Key |
RYWOXVUIIJCFMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=C(C(=NC2=C1)C)C(=O)OCC)C |
Origin of Product |
United States |
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